

Physical and chemical properties of 6-(dimethylamino)-1-hexanol

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Compound of Interest

Compound Name: 5-(Dimethylamino)hexan-1-ol

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An In-depth Technical Guide to 6-(dimethylamino)-1-hexanol

Introduction

6-(dimethylamino)-1-hexanol, identified by CAS number 1862-07-3, is a bifunctional organic compound featuring a six-carbon aliphatic chain (hexane backbone) with a tertiary amine (dimethylamino group) at one end and a primary alcohol (hydroxyl group) at the other.^[1] This dual functionality makes it a versatile molecule in various chemical and research applications. Classified as a tertiary amino alcohol, its structure allows for a range of chemical manipulations and specific interactions with biological systems.^[1] This guide provides a comprehensive overview of its physical and chemical properties, synthesis, applications, experimental protocols, and safety information, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity

The compound is systematically named 6-(dimethylamino)hexan-1-ol according to IUPAC nomenclature.^[1] It is also known by several synonyms, including (6-Hydroxyhexyl)dimethylamine and commercial names like Kaolizer 25.^{[1][2][3][4]}

Identifier	Value
CAS Number	1862-07-3[1]
Molecular Formula	C ₈ H ₁₉ NO[1][5][6]
Molecular Weight	145.25 g/mol [1][6]
IUPAC Name	6-(dimethylamino)hexan-1-ol[1]
Synonyms	(6-Hydroxyhexyl)dimethylamine, 6-(Dimethylamino)hexanol, Kao 25, KL 25[1][2][3]
InChI Key	QCXNXRUTKSIZND-UHFFFAOYSA-N[3][5]
Canonical SMILES	CN(C)CCCCCO[5]

Physical Properties

6-(dimethylamino)-1-hexanol is typically a colorless to light yellow, clear liquid or oil at room temperature.[2][5][6] It is completely miscible with water and soluble in chloroform.[4]

Property	Value
Appearance	Colorless to light yellow clear liquid/oil[5][6]
Boiling Point	117 °C at 12 mmHg[3]
Density	0.88 g/cm ³ [3]
Refractive Index	1.4460 - 1.4500[3]
pKa (Predicted)	15.19 ± 0.10[3][5]
Solubility	Miscible in water; Soluble in chloroform and methanol (slightly)[3][4]
Storage Temperature	Refrigerator or cool, dark place (<15°C)[3][5]

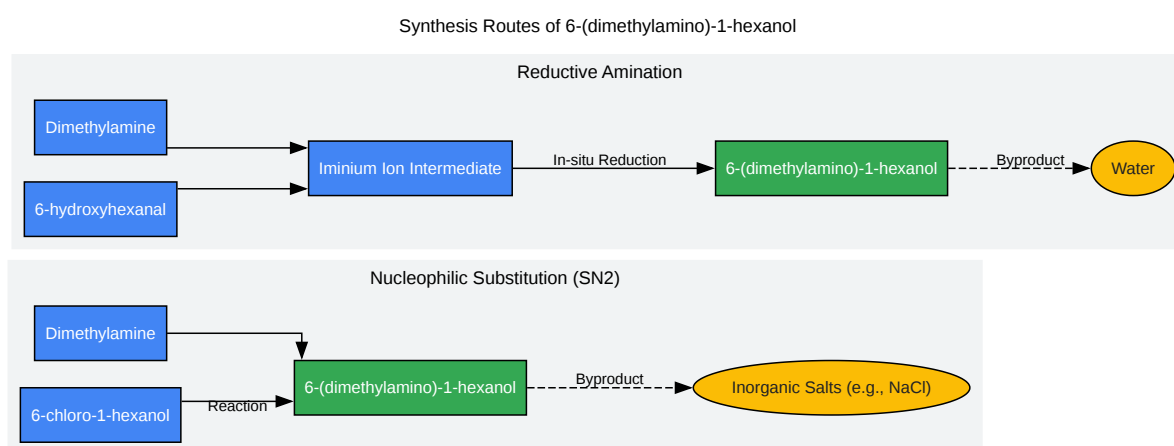
Chemical Properties and Reactivity

The unique chemical behavior of 6-(dimethylamino)-1-hexanol stems from its bifunctional nature.^[1]

- Tertiary Amine Group: The dimethylamino group imparts basic properties to the molecule. It can be protonated to form a cation, making the molecule's properties pH-responsive.^[1]
- Primary Alcohol Group: The hydroxyl group can undergo typical alcohol reactions.^[1]
 - Oxidation: The primary alcohol can be oxidized to form the corresponding aldehyde or, with stronger oxidizing agents, a carboxylic acid.^[1]
 - Acylation/Transesterification: It is a suitable substrate for lipase-catalyzed acylation or transesterification reactions, where an acyl group is transferred to the alcohol to form a new ester.^[1]

Synthesis Routes

Two primary methods are used for the synthesis of 6-(dimethylamino)-1-hexanol: nucleophilic substitution and reductive amination.



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Comparison of primary synthesis routes.

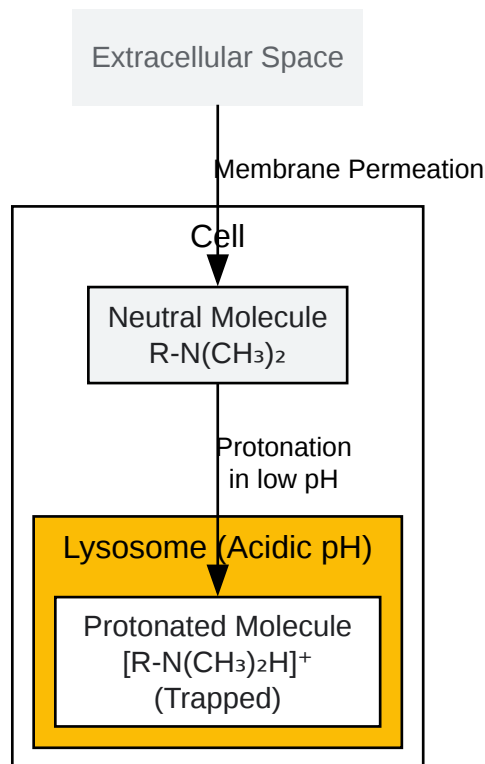
- **Nucleophilic Substitution:** This traditional method involves the S_N2 reaction of 6-chloro-1-hexanol with dimethylamine. While often cost-effective, it requires careful control of stoichiometry and produces salt byproducts.[1]
- **Reductive Amination:** A more modern, one-pot approach reacts 6-hydroxyhexanal with dimethylamine to form an iminium ion, which is then reduced in situ. This method is valued for its atom economy and often milder conditions.[1]

Applications in Research and Drug Development

In laboratory settings, 6-(dimethylamino)-1-hexanol is recognized for its specialized use as a biochemical reagent. It is not intended for human or therapeutic use.[1][4]

- **Lysosomotropic Agent:** As a weak base, the compound can permeate cell and lysosomal membranes in its neutral state. Inside the acidic environment of the lysosome, the dimethylamino group becomes protonated. This charged form is unable to diffuse back across the membrane, causing it to accumulate within the lysosome and alter its pH.[1] This property is explored for potential therapeutic applications.[1]
- **Choline Uptake Inhibitor:** It has been identified as an inhibitor of choline uptake, making it a useful tool in biological research to study processes involving this essential nutrient.[1][3][4][5]
- **Synthesis Intermediate:** Its bifunctional nature makes it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and surfactants.[2]

Mechanism of a Lysosomotropic Agent



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Accumulation of the agent in the lysosome.

Experimental Protocols

The following are detailed methodologies for determining the key physical properties of 6-(dimethylamino)-1-hexanol.

Determination of Boiling Point (Micro-Reflux Method)

This method is suitable for small sample volumes and provides an accurate boiling point measurement.^[7]

- Apparatus Setup:
 - Place approximately 0.5 mL of 6-(dimethylamino)-1-hexanol into a small test tube.
 - Add a small magnetic stir bar.

- Clamp the test tube in a heating block on a hot plate stirrer.
- Suspend a thermometer with the bulb positioned about 1 cm above the liquid's surface.[\[7\]](#)
- Procedure:
 - Begin gentle stirring and heating of the sample.
 - Observe the liquid until it boils and a ring of condensing vapor (refluxing) is visible on the test tube walls, level with the thermometer bulb.[\[7\]](#)
 - When the liquid is gently refluxing, the temperature reading on the thermometer should stabilize.[\[7\]](#)
 - Record this stable temperature as the boiling point. Ensure the sample does not boil dry.[\[7\]](#)
- Shutdown:
 - Turn off the heat and allow the apparatus to cool while stirring continues.

Determination of Density

Density is calculated from precise measurements of mass and volume ($d = m/V$).[\[8\]](#)[\[9\]](#)

- Apparatus:
 - Electronic balance (accurate to ± 0.001 g).
 - 10 mL graduated cylinder or volumetric flask.
 - Thermometer.
- Procedure:
 - Measure and record the mass of a clean, dry graduated cylinder.
 - Add a known volume (e.g., 5-10 mL) of 6-(dimethylamino)-1-hexanol to the graduated cylinder. Record the volume precisely, reading from the bottom of the meniscus.[\[10\]](#)

- Measure and record the combined mass of the graduated cylinder and the liquid.[\[10\]](#)
- Record the temperature of the liquid, as density is temperature-dependent.[\[8\]](#)
- Calculation:
 - Subtract the mass of the empty cylinder from the combined mass to find the mass of the liquid.[\[10\]](#)
 - Divide the mass of the liquid by its volume to calculate the density in g/mL.

Determination of Solubility (Qualitative)

This workflow determines the solubility class of the compound based on its behavior in different solvents.[\[11\]](#)[\[12\]](#)[\[13\]](#)



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Decision workflow for solubility classification.

- Water Solubility:
 - Add 0.2 mL of 6-(dimethylamino)-1-hexanol to 3 mL of water in a test tube.
 - Shake the tube vigorously. The compound is known to be miscible.[\[12\]](#)
- pH Test:
 - Dip a piece of pH paper into the aqueous solution.
 - A pH of 8 or higher indicates a basic compound, which is expected due to the amine group.[\[13\]](#)[\[14\]](#)
- Solubility in Other Solvents (for confirmation):
 - If a compound were insoluble in water, subsequent tests in 5% NaOH and 5% HCl would be performed.[\[11\]](#)[\[12\]](#) Solubility in 5% HCl would confirm the presence of a basic amine group.[\[11\]](#)[\[13\]](#)

Safety and Handling

6-(dimethylamino)-1-hexanol is a hazardous chemical that requires careful handling.[\[5\]](#) Always consult the full Safety Data Sheet (SDS) before use.

Hazard Type	GHS Information
Pictograms	GHS05 (Corrosion), GHS07 (Exclamation Mark) [3]
Signal Word	Danger[3]
Hazard Statements	H302: Harmful if swallowed.[5] H314: Causes severe skin burns and eye damage.[5] H412: Harmful to aquatic life with long lasting effects. [5]
Precautionary Statements	P260: Do not breathe dust/fume/gas/mist/vapors/spray.[3][5] P273: Avoid release to the environment.[5] P280: Wear protective gloves/protective clothing/eye protection/face protection.[5] P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[5] P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[5] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] P405: Store locked up. [5]

Spectroscopic Data

While raw spectra are not included, the structural features of 6-(dimethylamino)-1-hexanol lead to predictable spectroscopic signatures.

- ¹H NMR: The proton NMR spectrum would be expected to show a singlet for the six protons of the two methyl groups attached to the nitrogen. Multiple multiplets would be present for the methylene (-CH₂-) groups of the hexane chain, and a distinct signal for the methylene group adjacent to the hydroxyl group.

- ^{13}C NMR: The carbon NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule.
- Mass Spectrometry (MS): The mass spectrum under electron ionization would likely show a molecular ion peak (M^+) at m/z 145. Common fragmentation patterns for amino alcohols would also be observed.

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